N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-14-5-10-18(13-15(14)2)26(23,24)19-16-6-8-17(9-7-16)20-11-3-4-12-25(20,21)22/h5-10,13,19H,3-4,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDCDOFZPIGZAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiazinan ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The sulfonamide group is then introduced through a sulfonation reaction, where the benzene ring is treated with sulfonating agents such as sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazinan ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs can be categorized based on core functional groups:
Key Observations :
- The thiazinane ring in the target compound introduces a rigid, sulfone-rich heterocycle, contrasting with triazine (in ) or triazole (in ) cores, which may alter solubility and hydrogen-bonding capacity.
- Compared to benzamide analogs (e.g., ), the sulfonamide group increases acidity (pKa ~10–11 for sulfonamides vs.
Spectral Data :
Contrasts :
Biological Activity
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by its unique thiazinan ring structure and sulfonamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 358.45 g/mol. The presence of the thiazinan ring enhances its lipophilicity and potential bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O3S |
| Molecular Weight | 358.45 g/mol |
| CAS Number | 899731-60-3 |
The biological activity of this compound is hypothesized to stem from its interaction with specific enzymes or receptors due to the binding affinity provided by the sulfonamide group. This interaction may disrupt various biological pathways, leading to therapeutic effects such as:
- Antimicrobial Activity : The sulfonamide moiety is known for its ability to inhibit bacterial folate synthesis.
- Anti-inflammatory Effects : Potential inhibition of pro-inflammatory cytokines.
- Anticancer Properties : Possible interaction with cancer cell signaling pathways.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains. The specific activity of this compound against common pathogens like Escherichia coli and Staphylococcus aureus remains to be extensively characterized.
Anti-inflammatory Activity
A study on related sulfonamide compounds revealed their ability to reduce inflammation markers in vitro. The mechanism likely involves the inhibition of cyclooxygenase (COX) enzymes or modulation of nuclear factor kappa B (NF-kB) pathways.
Anticancer Activity
Preliminary investigations into the anticancer potential of similar compounds suggest that they may induce apoptosis in cancer cells. For example, compounds with similar structural features have been shown to inhibit cell proliferation in various cancer cell lines.
Case Studies
Several case studies have explored the biological activities of related compounds:
- Case Study 1 : A derivative with a similar thiazinan structure demonstrated significant antifungal activity against Candida albicans, suggesting that modifications in the thiazinan ring can enhance bioactivity.
- Case Study 2 : Research on arylsulfonyl derivatives indicated that these compounds could inhibit specific enzymes linked to cancer progression, providing a basis for further exploration into their use as anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
